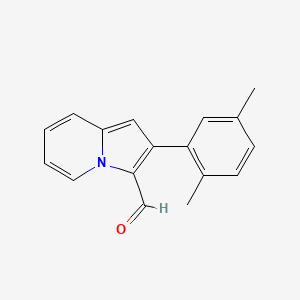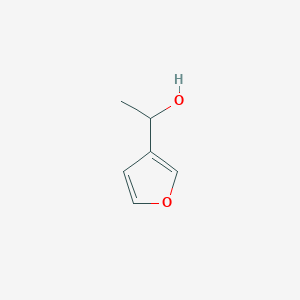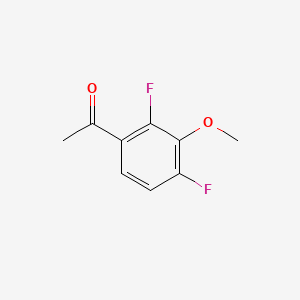![molecular formula C13H18N2O3 B1334494 Benzyl N-[(propylcarbamoyl)methyl]carbamate CAS No. 21855-74-3](/img/structure/B1334494.png)
Benzyl N-[(propylcarbamoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(propylcarbamoyl)methyl]carbamate is a chemical compound with the molecular formula C13H18N2O3. It is a carbamate derivative, which is often used in organic synthesis and various industrial applications. This compound is known for its role as a protecting group for amines, which can be installed and removed under relatively mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-[(propylcarbamoyl)methyl]carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with N-(propylcarbamoyl)methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(propylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[(propylcarbamoyl)methyl]carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(propylcarbamoyl)methyl]carbamate involves its role as a protecting group. The carbamate group can be installed on an amine to protect it from unwanted reactions during a multi-step synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the protected amine .
Comparison with Similar Compounds
- Benzyl carbamate
- Propyl carbamate
- Methyl carbamate
Comparison: Benzyl N-[(propylcarbamoyl)methyl]carbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. Compared to other carbamates, it offers a balance between stability and ease of removal, making it a versatile choice for protecting amines in complex organic syntheses .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZADXMDCJNAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398397 |
Source


|
| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-74-3 |
Source


|
| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)








